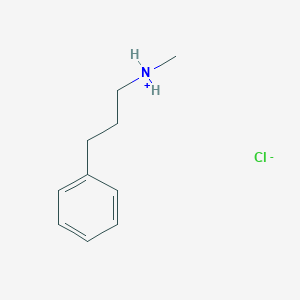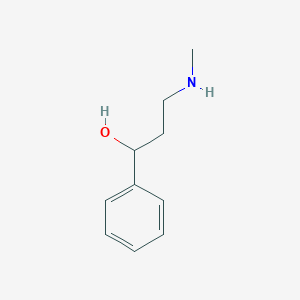
3-羟基胍法新
描述
3-Hydroxyguanfacine is a metabolite of guanfacine, a medication primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound is formed through the metabolic processes involving guanfacine, specifically through hydroxylation. It is characterized by the presence of a hydroxyl group attached to the guanfacine molecule, which significantly influences its chemical properties and biological activities .
科学研究应用
3-Hydroxyguanfacine has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the metabolism and excretion of guanfacine in the body.
Biological Activity Research: Investigating the biological effects and potential therapeutic applications of 3-Hydroxyguanfacine.
Drug Development: Serving as a reference compound in the development of new medications targeting similar pathways.
作用机制
Target of Action
3-Hydroxyguanfacine is a metabolite of Guanfacine, which is a selective alpha-2A adrenergic receptor agonist . The alpha-2A adrenergic receptor is the primary target of this compound. This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release, thereby controlling various cognitive functions .
Mode of Action
As an agonist, 3-Hydroxyguanfacine binds to the alpha-2A adrenergic receptor, reducing sympathetic nerve impulses. This results in a decrease in vasomotor tone and heart rate . It’s worth noting that the exact translation of this interaction to the treatment of conditions like ADHD is still unclear .
Biochemical Pathways
The main metabolic pathway of Guanfacine, from which 3-Hydroxyguanfacine is derived, involves monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . A minor pathway involves glucuronidation at different positions on Guanfacine .
Pharmacokinetics
Guanfacine is primarily metabolized by the 3A4 isozyme of cytochrome P450 (CYP3A4) to its main metabolite, 3-Hydroxyguanfacine . This metabolite is then either glucuronidated or sulfated . The pharmacokinetics of Guanfacine indicate that it is sensitive to drug-drug interactions perpetrated by strong inhibitors and inducers of CYP3A4 .
Result of Action
The action of 3-Hydroxyguanfacine, through its parent compound Guanfacine, results in reduced sympathetic outflow, leading to a decrease in vasomotor tone and heart rate . This can have a significant impact on conditions like ADHD, improving symptoms associated with the disorder .
Action Environment
The action, efficacy, and stability of 3-Hydroxyguanfacine can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of Guanfacine, thereby influencing the levels and action of 3-Hydroxyguanfacine . Furthermore, biological factors such as the individual’s age, renal function, and liver function can also impact the pharmacokinetics and pharmacodynamics of the compound .
生化分析
Biochemical Properties
3-Hydroxyguanfacine interacts with various enzymes, proteins, and other biomolecules. It is a product of the monooxidation of guanfacine on the dichlorobenzyl moiety, followed by glucuronidation or sulfation
Cellular Effects
It is known that guanfacine, the parent compound of 3-Hydroxyguanfacine, influences cell function by reducing the effects of the sympathetic nervous system on the heart and circulatory system
Molecular Mechanism
As a metabolite of guanfacine, it may share similar mechanisms, such as selective alpha-2A adrenergic receptor agonism . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Hydroxyguanfacine at different dosages in animal models have not been extensively studied. Guanfacine, its parent compound, has been shown to lower blood pressure in hypertensive rats
Metabolic Pathways
3-Hydroxyguanfacine is involved in the metabolic pathway of guanfacine. It is formed by monooxidation on the dichlorobenzyl moiety of guanfacine, followed by glucuronidation or sulfation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyguanfacine typically involves the hydroxylation of guanfacine. This process can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 Enzymes: In biological systems, the hydroxylation of guanfacine to form 3-Hydroxyguanfacine is mediated by cytochrome P450 enzymes, particularly CYP3A4.
Chemical Hydroxylation: In laboratory settings, hydroxylation can be performed using chemical reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of 3-Hydroxyguanfacine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving:
Catalytic Hydroxylation: Using catalysts to facilitate the hydroxylation reaction.
Purification Techniques: Employing methods such as chromatography to isolate and purify the compound.
化学反应分析
Types of Reactions: 3-Hydroxyguanfacine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert 3-Hydroxyguanfacine into other metabolites.
Glucuronidation: This reaction involves the addition of glucuronic acid to 3-Hydroxyguanfacine, forming 3-Hydroxyguanfacine glucuronide.
Sulfation: The addition of sulfate groups to form sulfate conjugates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, cytochrome P450 enzymes.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA).
Sulfation Reagents: 3’-Phosphoadenosine-5’-phosphosulfate (PAPS).
Major Products:
3-Hydroxyguanfacine Glucuronide: Formed through glucuronidation.
3-Hydroxyguanfacine Sulfate: Formed through sulfation.
相似化合物的比较
Guanfacine: The parent compound from which 3-Hydroxyguanfacine is derived.
3-Hydroxyguanfacine Glucuronide: A metabolite formed through glucuronidation.
3-Hydroxyguanfacine Sulfate: A metabolite formed through sulfation.
Uniqueness: 3-Hydroxyguanfacine is unique due to its specific hydroxylation, which alters its chemical properties and biological activities compared to guanfacine. This modification can affect its pharmacokinetics, receptor binding, and overall therapeutic potential .
属性
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWHWYOPUIOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228834 | |
| Record name | 3-Hydroxyguanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78197-84-9 | |
| Record name | N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78197-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyguanfacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyguanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxyguanfacine in the metabolism of guanfacine?
A1: 3-Hydroxyguanfacine is a major metabolite of guanfacine observed in both plasma and urine of healthy individuals after oral administration of guanfacine extended-release tablets []. This suggests that the formation of 3-hydroxyguanfacine is a significant metabolic pathway for guanfacine in the body. While unchanged guanfacine is the most abundant component detected based on MS signal intensity [], understanding the metabolic breakdown and potential activity of metabolites like 3-hydroxyguanfacine is crucial for a complete pharmacological profile of the drug.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


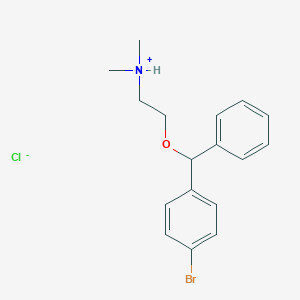
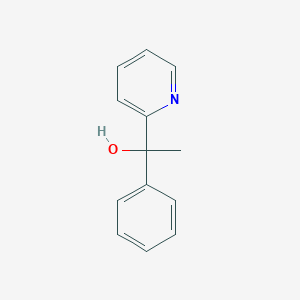
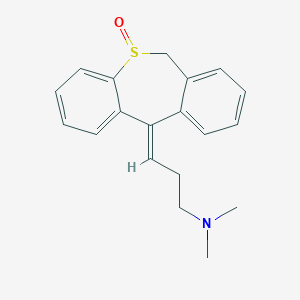

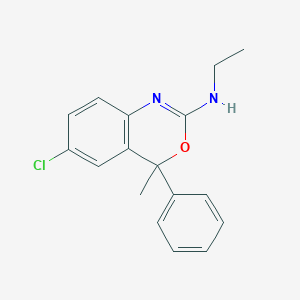

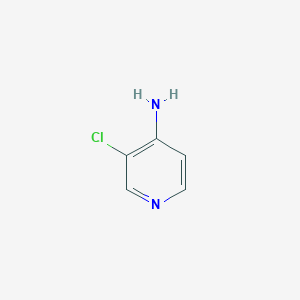
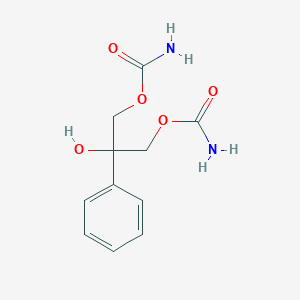

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)

